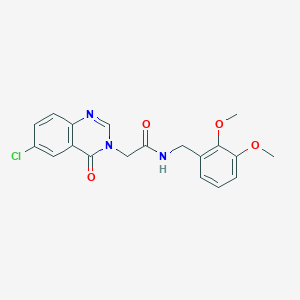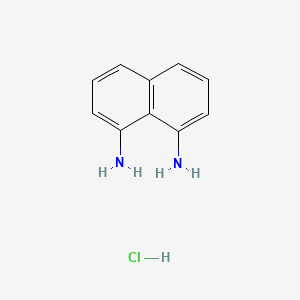![molecular formula C16H11ClF3N3OS3 B12503200 5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)
5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADAMTS-5 inhibitor is a compound designed to inhibit the activity of ADAMTS-5, a member of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) family. ADAMTS-5 is primarily involved in the degradation of aggrecan, a major component of the cartilage extracellular matrix. This enzyme plays a significant role in the pathogenesis of osteoarthritis by breaking down cartilage, leading to joint pain and dysfunction . Inhibiting ADAMTS-5 has shown potential in preventing cartilage degradation and is being explored as a therapeutic strategy for osteoarthritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ADAMTS-5 inhibitors involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of hydantoin derivatives, which are optimized for high potency and selectivity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ADAMTS-5 inhibitors follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
ADAMTS-5 inhibitors undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions are typically the desired ADAMTS-5 inhibitors with high selectivity and potency. By-products are minimized through careful optimization of reaction conditions and purification techniques .
Aplicaciones Científicas De Investigación
ADAMTS-5 inhibitors have a wide range of scientific research applications, including:
Biology: Investigated for their role in modulating extracellular matrix degradation and tissue remodeling.
Medicine: Explored as potential therapeutic agents for treating osteoarthritis and other diseases involving cartilage degradation
Industry: Used in the development of new drugs and therapeutic strategies targeting metalloproteinases.
Mecanismo De Acción
ADAMTS-5 inhibitors exert their effects by binding to the active site of the ADAMTS-5 enzyme, preventing it from cleaving aggrecan in the cartilage extracellular matrix. This inhibition reduces cartilage degradation and helps maintain joint function . The molecular targets involved include the metalloproteinase domain of ADAMTS-5 and specific binding sites critical for its enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ADAMTS-5 inhibitors include:
ADAMTS-4 inhibitors: Target another member of the ADAMTS family involved in cartilage degradation.
MMP inhibitors: Target matrix metalloproteinases, which also play a role in extracellular matrix degradation.
Uniqueness
ADAMTS-5 inhibitors are unique in their high selectivity and potency for ADAMTS-5 compared to other metalloproteinases. This selectivity reduces off-target effects and enhances their therapeutic potential for treating osteoarthritis .
Propiedades
IUPAC Name |
5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
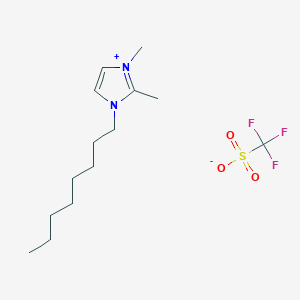
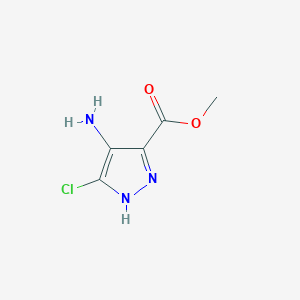
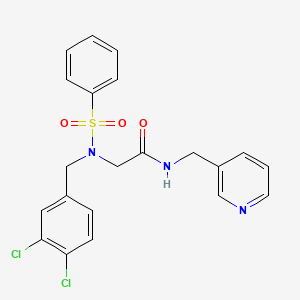
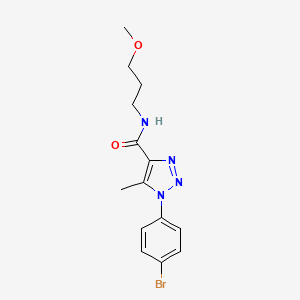
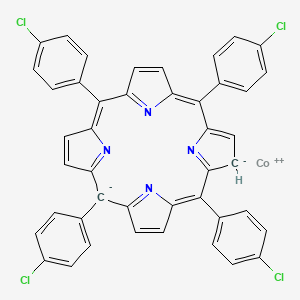
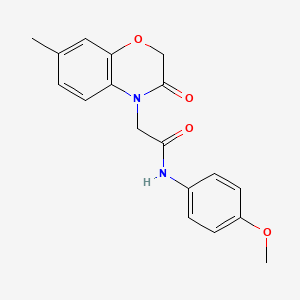
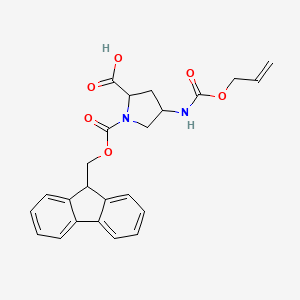
![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12503162.png)
![[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12503168.png)
![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
![Methyl 5-({3-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503207.png)
![N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503216.png)
